molecular formula C8H11ClFNOS B1525102 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride CAS No. 1306606-41-6

2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride

Cat. No.: B1525102
CAS No.: 1306606-41-6
M. Wt: 223.7 g/mol
InChI Key: STCRRERGLJYCPN-UHFFFAOYSA-N
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Description

“2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1306606-41-6 . It has a molecular weight of 223.7 . The IUPAC name for this compound is 2-[(2-fluorophenyl)sulfinyl]ethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNOS.ClH/c9-7-3-1-2-4-8(7)12(11)6-5-10;/h1-4H,5-6,10H2;1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Copper-Catalyzed Amination-Induced Rearrangement

A novel copper-catalyzed amination-induced 1,2-rearrangement of allylic alcohols has been developed, utilizing N-fluorobenzenesulfonimide (NFSI) as an amination agent. This method allows for the preparation of a wide range of α-quaternary Mannich bases, featuring broad substrate scope and operational simplicity. This reaction is significant for its efficiency and practicality in synthesizing complex organic molecules (Wei-Zhi Weng et al., 2017).

Aminooxygenation of Styrenes

Copper-catalyzed aminooxygenation of styrenes using NFSI and N-hydroxyphthalimide derivatives has been explored. This method allows for the transformation of aminooxygenation products into alcohols or free amines, demonstrating the versatility and synthetic utility of NFSI in organic synthesis (Yan Li et al., 2015).

Palladium-Catalyzed C-H Aminations

The first palladium-catalyzed, amide-directed, intermolecular C-H aminations using NFSI as a non-nitrene-based nitrogen source have been developed. This methodology provides a new pathway for directed metal-catalyzed aromatic C-H amination, expanding the scope of palladium catalysis in organic synthesis (K. Sun et al., 2011).

Aminooxygenation of Unactivated Alkenes

A copper-catalyzed aminooxygenation of unactivated alkenes has been described, using NFSI as an amination reagent. This process provides an efficient approach to aminated saturated oxygen heterocycles, demonstrating the method's mild reaction conditions and broad substrate scope (J. Xie et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle and store the compound safely .

Properties

IUPAC Name

2-(2-fluorophenyl)sulfinylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNOS.ClH/c9-7-3-1-2-4-8(7)12(11)6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCRRERGLJYCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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